1,2-Di([1,1'-binaphthalen]-4-yl)benzene
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Overview
Description
1,2-Di([1,1’-binaphthalen]-4-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of two binaphthyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di([1,1’-binaphthalen]-4-yl)benzene typically involves the coupling of binaphthyl derivatives with benzene. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the binaphthyl groups and the benzene ring. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of 1,2-Di([1,1’-binaphthalen]-4-yl)benzene may involve large-scale coupling reactions using similar catalytic systems. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,2-Di([1,1’-binaphthalen]-4-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring or the binaphthyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1,2-Di([1,1’-binaphthalen]-4-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to molecular recognition and binding interactions.
Industry: It may be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1,2-Di([1,1’-binaphthalen]-4-yl)benzene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various targets, such as proteins or nucleic acids. The pathways involved may include signal transduction and molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Di([1,1’-binaphthalen]-2-yl)benzene
- 1,2-Di([1,1’-binaphthalen]-3-yl)benzene
- 1,2-Di([1,1’-binaphthalen]-5-yl)benzene
Uniqueness
1,2-Di([1,1’-binaphthalen]-4-yl)benzene is unique due to the specific positioning of the binaphthyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This unique structure may result in distinct electronic and steric effects, making it valuable for specific applications in materials science and molecular research.
Properties
CAS No. |
522630-12-2 |
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Molecular Formula |
C46H30 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
1-naphthalen-1-yl-4-[2-(4-naphthalen-1-ylnaphthalen-1-yl)phenyl]naphthalene |
InChI |
InChI=1S/C46H30/c1-3-17-33-31(13-1)15-11-25-35(33)43-27-29-45(39-21-7-5-19-37(39)43)41-23-9-10-24-42(41)46-30-28-44(38-20-6-8-22-40(38)46)36-26-12-16-32-14-2-4-18-34(32)36/h1-30H |
InChI Key |
RIXKUEFYRBIUOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C4=CC=CC=C43)C5=CC=CC=C5C6=CC=C(C7=CC=CC=C76)C8=CC=CC9=CC=CC=C98 |
Origin of Product |
United States |
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